Cas no 1261985-05-0 ([1,1'-Biphenyl]-3-ol, 4'-fluoro-3',5-bis(trifluoromethyl)-)
[1,1'-Biphenyl]-3-ol, 4'-fluoro-3',5-bis(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-3-ol, 4'-fluoro-3',5-bis(trifluoromethyl)-
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- MDL: MFCD18316443
- Inchi: 1S/C14H7F7O/c15-12-2-1-7(5-11(12)14(19,20)21)8-3-9(13(16,17)18)6-10(22)4-8/h1-6,22H
- InChI Key: GXGPDWDSFDKJPN-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(F)C(C(F)(F)F)=C2)=CC(C(F)(F)F)=CC(O)=C1
[1,1'-Biphenyl]-3-ol, 4'-fluoro-3',5-bis(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322651-5 g |
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95%; . |
1261985-05-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB322651-5g |
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95%; . |
1261985-05-0 | 95% | 5g |
€1159.00 | 2025-04-21 |
[1,1'-Biphenyl]-3-ol, 4'-fluoro-3',5-bis(trifluoromethyl)- Suppliers
[1,1'-Biphenyl]-3-ol, 4'-fluoro-3',5-bis(trifluoromethyl)- Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on [1,1'-Biphenyl]-3-ol, 4'-fluoro-3',5-bis(trifluoromethyl)-
[1,1'-Biphenyl]-3-ol, 4'-fluoro-3',5-bis(trifluoromethyl)- (CAS No. 1261985-05-0)
The compound [1,1'-Biphenyl]-3-ol, 4'-fluoro-3',5-bis(trifluoromethyl)-, with CAS No. 1261985-05-0, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique biphenyl structure, which consists of two phenyl rings connected by a single bond. The molecule also features a hydroxyl group (-OH) at the 3-position of one phenyl ring and a trifluoromethyl group (-CF₃) at the 3' and 5 positions of the other phenyl ring. Additionally, a fluorine atom is present at the 4' position of the second phenyl ring.
The synthesis of [1,1'-Biphenyl]-3-ol, 4'-fluoro-3',5-bis(trifluoromethyl)- involves a multi-step process that typically begins with the preparation of the biphenyl core. This is often achieved through coupling reactions, such as the Suzuki-Miyaura coupling or Ullmann coupling, which are well-established methods for forming carbon-carbon bonds between aryl halides and boronic acids or other coupling partners. The introduction of the hydroxyl group and trifluoromethyl groups requires careful functionalization steps to ensure regioselectivity and avoid unwanted side reactions.
Recent studies have highlighted the potential applications of this compound in various areas. For instance, its electronic properties make it a promising candidate for use in organic electronics, particularly in applications such as light-emitting diodes (LEDs) and organic photovoltaic cells (OPVs). The presence of electron-withdrawing groups like -CF₃ and -F enhances the molecule's ability to transport electrons efficiently, which is crucial for these applications.
In the field of pharmaceuticals, this compound has shown potential as a lead molecule for drug discovery. Its structure allows for extensive chemical modification, enabling researchers to explore its biological activity against various targets. For example, recent research has focused on its ability to modulate certain enzymes and receptors, which could lead to new therapeutic agents for conditions such as cancer and neurodegenerative diseases.
The unique combination of functional groups in [1,1'-Biphenyl]-3-ol, 4'-fluoro-3',5-bis(trifluoromethyl)- also makes it an interesting subject for fundamental studies in physical organic chemistry. Researchers have investigated its electronic properties using techniques such as cyclic voltammetry and UV-vis spectroscopy. These studies have provided insights into its redox behavior and excited-state dynamics, which are essential for understanding its reactivity and stability under different conditions.
From an environmental perspective, there is growing interest in understanding the fate and behavior of this compound in natural systems. Studies have been conducted to assess its biodegradability and toxicity to aquatic organisms. These investigations are critical for ensuring that any industrial or commercial applications of this compound are sustainable and environmentally friendly.
In conclusion, [1,1'-Biphenyl]-3-ol, 4'-fluoro-3',5-bis(trifluoromethyl)- (CAS No. 1261985-05-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development. As our understanding of its properties continues to grow, it is likely that new uses will emerge that further enhance its value in both academic and industrial settings.
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